Kallikrein-4 (160-174)
Description
Kallikrein-4 (KLK4) is a serine protease encoded by the KLK4 gene (Gene ID: 9622) and plays critical roles in enamel maturation during tooth development and pathological processes such as cancer and metabolic disorders . The peptide fragment KLK4 (160-174) corresponds to a region within the catalytic domain of the protein, which is essential for its enzymatic activity and interaction with substrates.
Properties
sequence |
RMPTVLQCVNVSVVS |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Kallikrein-4 (160-174) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features of KLK4:
- Function : Proteolytic processing of enamel matrix proteins (e.g., amelogenin) during the maturation stage of amelogenesis .
- Disease Associations :
- Structural Properties :
Comparison with Similar Compounds
Functional Analogues in Enamel Formation
KLK4 collaborates with Matrix Metalloproteinase-20 (MMP20) during enamel development. Both are secreted by ameloblasts, but their roles are temporally distinct:
| Parameter | KLK4 | MMP20 |
|---|---|---|
| Stage of Action | Maturation stage | Secretory stage |
| Substrates | Degrades residual enamel proteins | Cleaves amelogenin and ameloblastin |
| Knockout Phenotype | Hypomineralized enamel | Enamel matrix accumulation |
| Expression | Induced by pregnancy milk intake | Not reported |
Key Finding : Double null mice (Klk4⁻/⁻; Mmp20⁻/⁻) exhibit severe enamel defects, demonstrating their synergistic roles .
Disease-Associated Biomarkers
KLK4 is co-expressed with other proteins in T2D and cancer:
| Biomarker | Role in T2D | Role in Cancer | Correlation with KLK4 |
|---|---|---|---|
| IGFBP4 | Insulin resistance modulation | Tumor progression (e.g., breast) | Co-elevated in T2D plasma |
| Adiponectin | Improves insulin sensitivity | Anti-tumor effects | Inverse correlation |
| Collagen-I (Coll-1) | Not reported | Extracellular matrix remodeling | Co-upregulated by pregnancy milk |
Notes:
Structural and Functional Analogues in Small Molecules
KLK4 inhibitors and activators are structurally distinct from small-molecule protease modulators:
| Compound | CAS No. | Similarity to KLK4 | Application |
|---|---|---|---|
| (4-Fluoro-3-phenoxyphenyl)methanol | 128495-45-4 | Backbone mimic (Score: 0.97) | Synthetic intermediate |
| 5-(4-Dimethylaminophenyl)-1-(6-methoxy-3-pyridyl)-1H-pyrazole-3-carboxylate | 2124-31-4 | Heterocyclic core (Score: 0.93) | CYP1A2 inhibitor |
| 1-Chloro-2-methylpropan-2-yl carbamate | 428854-24-4 | Electrophilic warhead (Score: 0.87) | Kinase inhibitor precursor |
Key Insight : Unlike small molecules targeting proteases (e.g., paclitaxel), KLK4-specific inhibitors are under development, leveraging its unique cleavage site at Ile31 .
Antibody Specificity
KLK4 (160-174) is distinguished from other kallikreins by epitope-specific antibodies:
Note: Antibodies targeting the 160-174 region are critical for differentiating KLK4 from homologous proteases (e.g., KLK2/KLK3) in cancer diagnostics .
Preparation Methods
Recombinant Expression
- Expression System : KLK4 is commonly expressed recombinantly in bacterial or mammalian cell systems to obtain sufficient quantities of the protein or peptide fragment.
- Construct Design : The DNA sequence encoding KLK4 or the specific 160-174 amino acid fragment is cloned into an appropriate expression vector, often including tags for purification.
- Induction and Harvesting : Protein expression is induced under controlled conditions, followed by cell lysis to release the protein.
Activation of Recombinant KLK4
- Proteolytic Activation : Recombinant KLK4 is produced as an inactive zymogen and requires activation by proteolytic cleavage.
- Thermolysin Activation Protocol (example from R&D Systems):
- Dilute recombinant KLK4 to 200 µg/mL in activation buffer (e.g., 50 mM Tris, pH 9.0).
- Dilute bacterial thermolysin to 2 µg/mL in the same buffer.
- Combine equal volumes of KLK4 and thermolysin solutions.
- Incubate at 37 °C for 2 hours to achieve activation.
- Stop the reaction by adding 1,10-phenanthroline to a final concentration of 10 mM, which inhibits thermolysin activity.
Purification and Verification
- Purification Techniques : Following activation, KLK4 or its peptide fragment can be purified using chromatographic methods such as affinity chromatography, ion exchange, or reverse-phase high-performance liquid chromatography (HPLC).
- Verification : The purity and identity of the peptide fragment (160-174) are confirmed by mass spectrometry and peptide sequencing. Enzymatic activity assays using specific substrates (e.g., BOC-Val-Pro-Arg-AMC) validate functional activation.
- Data Table: Summary of Preparation Parameters for Kallikrein-4 (160-174)
| Step | Conditions/Parameters | Purpose/Outcome |
|---|---|---|
| Expression | Recombinant system (bacterial/mammalian) | Production of KLK4 protein or peptide fragment |
| Activation buffer | 50 mM Tris, pH 9.0 | Optimal pH for thermolysin activity |
| Protease for activation | Thermolysin at 2 µg/mL | Cleaves pro region to activate KLK4 |
| Incubation | 37 °C for 2 hours | Complete activation of KLK4 |
| Reaction stop | 1,10-phenanthroline, 10 mM | Inhibits thermolysin to prevent over-digestion |
| Purification | Chromatography (affinity, ion exchange, HPLC) | Isolation of pure active KLK4 or peptide |
| Activity assay | BOC-Val-Pro-Arg-AMC substrate | Confirms enzymatic activity |
- KLK4’s activation by thermolysin is a well-established method to convert the inactive proenzyme into its active form, enabling functional studies.
- The peptide fragment Kallikrein-4 (160-174) can be synthesized chemically or obtained through proteolytic cleavage of the full-length protein for detailed structural and functional analyses.
- KLK4’s activity and specificity have been characterized extensively, showing its role in activating other proteases and involvement in pathological processes such as prostate cancer.
- Transcriptional and translational regulation of KLK4 affects its availability and function, which is crucial when designing expression and preparation protocols.
Preparation of Kallikrein-4 (160-174) involves recombinant expression followed by precise proteolytic activation, typically using thermolysin under controlled conditions. Purification and activity verification are essential to ensure the quality and functionality of the prepared peptide or protein. These methods are supported by diverse research findings highlighting KLK4’s biological significance and providing a robust framework for its preparation in research and therapeutic contexts.
Q & A
Q. How can researchers optimize in vivo delivery of Kallikrein-4 (160-174) for therapeutic studies?
- Methodological Answer : Test biocompatible carriers (e.g., PEGylated nanoparticles) to enhance peptide stability in circulation. Monitor pharmacokinetics via fluorescent labeling or radioisotope tracing. Include sham-treated controls and histopathological assessments to evaluate toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
